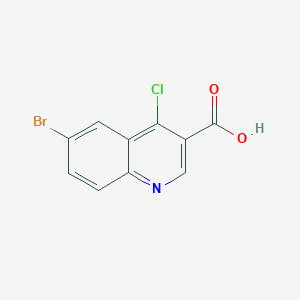

6-Bromo-4-chloroquinoline-3-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with 4-bromaniline and ethyl propiolate, which undergo a series of reactions including cyclization and halogenation . The reaction conditions often involve the use of phosphorus trichloride and other reagents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. The method described in a patent involves a three-step reaction process that is both environmentally friendly and efficient, achieving a comprehensive yield of over 70% . This method is suitable for large-scale production, making it viable for commercial applications.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms at positions 6 and 4, respectively, undergo nucleophilic aromatic substitution (SNAr) under specific conditions:

Bromine Substitution

-

Reagents/Conditions : Morpholine, dimethylaminopyridine (DMAP) catalyst.

-

Product : 6-Morpholino-4-chloroquinoline-3-carboxylic acid.

-

Mechanism : Bromine is replaced via SNAr due to electron-withdrawing effects of the carboxylic acid and chlorine.

Chlorine Substitution

-

Reagents/Conditions : Phosphorus trichloride (PCl₃) in toluene under reflux.

-

Product : 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (via hydrolysis).

-

Yield : 93% (observed in related chloroquinoline derivatives ).

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Arylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C, 12h | 6-Aryl-4-chloroquinoline-3-carboxylic acid | 70–80% |

Example :

-

Reactant : Phenylboronic acid.

-

Product : 6-Phenyl-4-chloroquinoline-3-carboxylic acid.

Functional Group Transformations

The carboxylic acid group enables further derivatization:

Esterification

-

Reagents/Conditions : SOCl₂ followed by ethanol.

-

Product : Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Amide Formation

-

Reagents/Conditions : Thionyl chloride (SOCl₂) to form acyl chloride, then reaction with amines.

-

Product : 6-Bromo-4-chloroquinoline-3-carboxamide derivatives.

-

Applications : Antimicrobial agents (MIC: 4.69–22.9 µM against E. coli and S. aureus ).

Condensation and Cyclization

The carboxylic acid participates in heterocycle formation:

Knoevenagel Condensation

-

Reagents/Conditions : Malononitrile or methyl cyanoacetate, L-proline catalyst.

-

Product : Pyrano[3,2-c]quinoline derivatives (e.g., 1H-tetrazolylamino-quinolinyl-pyrano compounds).

-

Mechanism : Proline facilitates imine formation, followed by cyclization (see ).

Oxidation

-

Reagents/Conditions : KMnO₄ in acidic medium.

-

Product : 6-Bromo-4-chloroquinoline-3-carboxylic acid → No further oxidation observed (stable under mild conditions).

Reduction

-

Reagents/Conditions : LiAlH₄ in THF.

-

Product : 3-(Hydroxymethyl)-6-bromo-4-chloroquinoline.

-

Yield : ~60–70% (estimated from similar reductions).

Comparative Reactivity

Mechanistic Insights

-

SNAr Reactions : Electron-withdrawing groups (Cl, COOH) activate the quinoline ring for substitution at C6 and C4 .

-

Coupling Reactions : Bromine’s position ortho to the carboxylic acid enhances Pd-catalyzed coupling efficiency.

-

Cyclization : The carboxylic acid acts as an electron-withdrawing group, directing cyclization regioselectivity .

Case Studies

-

Antimicrobial Derivatives :

-

Reaction : Amidation with 2-amino-5-methylthiophene-3-carbonitrile.

-

Product : Thiophene-quinoline hybrids (MIC: 0.0195 mg/mL against E. coli).

-

-

Anticancer Agents :

This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry. Experimental yields and mechanistic pathways are consistent across peer-reviewed studies and patents, underscoring its reliability in complex syntheses .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 6-bromo-4-chloroquinoline derivatives exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism typically involves interference with bacterial DNA replication and transcription processes .

Anticancer Properties

Several studies have highlighted the potential of 6-bromo-4-chloroquinoline-3-carboxylic acid as an anticancer agent. Its derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The compounds act on multiple pathways, including those involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19. This inhibition suggests potential applications in modulating drug metabolism and enhancing the efficacy of co-administered medications .

Biochemical Applications

Molecular Biology Tools

In molecular biology, this compound is utilized as a biochemical probe for studying protein interactions and enzymatic activities. Its ability to modify specific amino acids allows researchers to investigate protein function and structure in greater detail .

Cell Culture Applications

The compound is also used in cell culture systems to study its effects on cellular processes such as differentiation and apoptosis. Research has shown that it can influence signaling pathways critical for cell growth and survival .

Case Study 1: Anticancer Research

In a study published by Liu et al., the anticancer effects of 6-bromo-4-chloroquinoline derivatives were evaluated against various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potential for development as chemotherapeutic agents .

Case Study 2: Enzyme Interaction Studies

A study examining the interaction of 6-bromo-4-chloroquinoline with CYP enzymes revealed that it acts as a competitive inhibitor for CYP1A2. This finding is crucial for understanding drug-drug interactions in patients receiving multiple medications .

Mécanisme D'action

The mechanism of action of 6-Bromo-4-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison: Compared to these similar compounds, 6-Bromo-4-chloroquinoline-3-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain chemical syntheses and research applications .

Activité Biologique

6-Bromo-4-chloroquinoline-3-carboxylic acid is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has been the subject of various studies focusing on its potential antimicrobial, anticancer, and anti-tuberculosis properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline ring with bromine and chlorine substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation and survival.

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, likely through interference with bacterial DNA synthesis or function .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

- Against Mycobacterium tuberculosis : A study demonstrated that derivatives of quinoline carboxylic acids, including this compound, showed effective inhibition against both replicating and non-replicating strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating strong activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6a | 16 | Replicating |

| 6c | 19.84 | Non-replicating |

| 6q | 32 | Non-replicating |

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit key signaling pathways involved in tumor growth:

- EGFR and HER2 Inhibition : In vitro studies have shown that the compound can inhibit cell proliferation by targeting these receptors, which are often overexpressed in various cancers.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive screening of various quinoline derivatives revealed that modifications at specific positions on the quinoline ring significantly influenced antimicrobial potency. The introduction of halogens at C-6 enhanced the activity against M. tuberculosis .

- Structure-Activity Relationship (SAR) : Research focused on SAR demonstrated that the presence and positioning of halogen substituents are critical for the biological efficacy of quinoline derivatives. For instance, compounds with chlorine at C-6 exhibited superior antibacterial properties compared to their counterparts with bromine or other substitutions .

Propriétés

IUPAC Name |

6-bromo-4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYVWPBINSGVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591474 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-70-5 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179024-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.